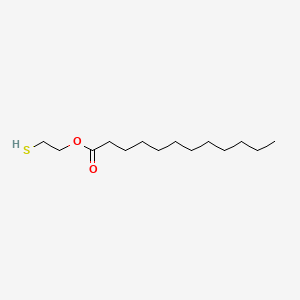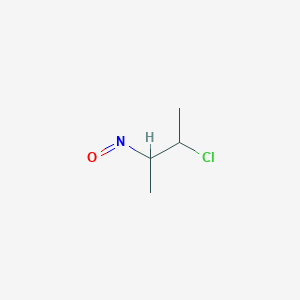
2-Chloro-3-nitrosobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-nitrosobutane is an organic compound characterized by the presence of a chloro group and a nitroso group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-nitrosobutane typically involves the reaction of butane derivatives with nitrosating agents. One common method is the reaction of 2-chlorobutane with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-nitrosobutane undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloro group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-3-nitrobutane
Reduction: 2-Chloro-3-aminobutane
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitroso and chloro functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including cycloaddition and condensation reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the electron-withdrawing nature of the nitroso and chloro groups, which activate the molecule towards nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-2-methyl-3-nitrosobutane
- 2-Chloro-3-nitrosopropane
- 2-Bromo-3-nitrosobutane
Comparison: 2-Chloro-3-nitrosobutane is unique due to the specific positioning of the chloro and nitroso groups on the butane backbone. This configuration imparts distinct reactivity and stability compared to similar compounds. For example, 2-Chloro-2-methyl-3-nitrosobutane has a methyl group that influences its steric and electronic properties, leading to different reaction pathways and products.
Eigenschaften
CAS-Nummer |
6865-97-0 |
|---|---|
Molekularformel |
C4H8ClNO |
Molekulargewicht |
121.56 g/mol |
IUPAC-Name |
2-chloro-3-nitrosobutane |
InChI |
InChI=1S/C4H8ClNO/c1-3(5)4(2)6-7/h3-4H,1-2H3 |
InChI-Schlüssel |
DGBNMQGFLFTDIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



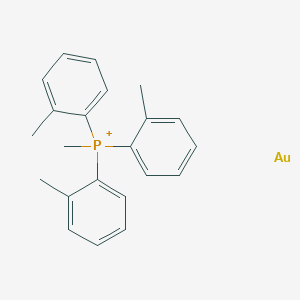
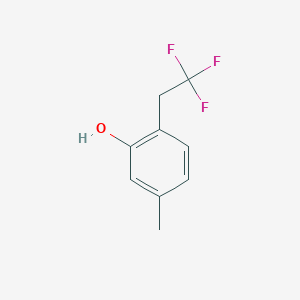
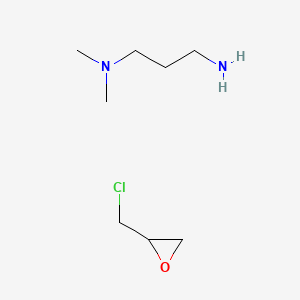
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
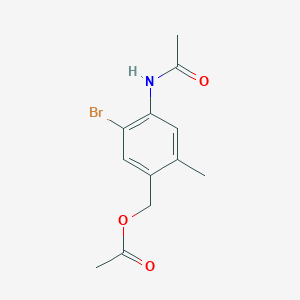
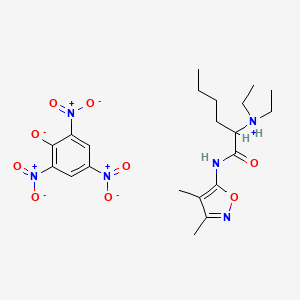
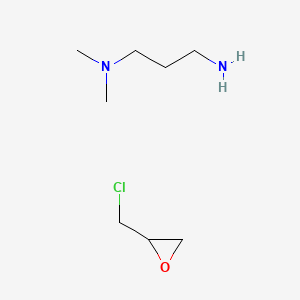
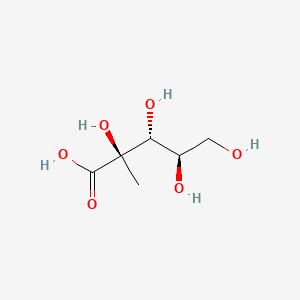
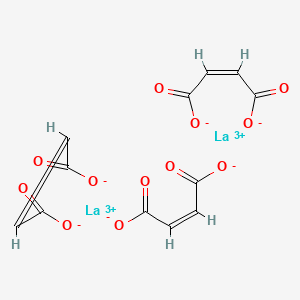
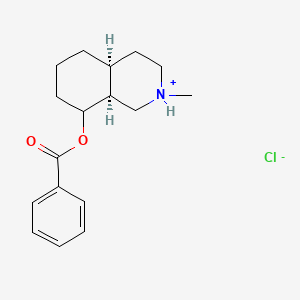

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
